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Abstract
Angulatin K is a naturally occurring sesquiterpene polyol ester isolated from the root bark of

Celastrus angulatus. As a member of the β-dihydroagarofuran class of sesquiterpenoids,

Angulatin K possesses a complex and highly oxygenated chemical architecture. This

document provides a comprehensive overview of the chemical structure and stereochemistry of

Angulatin K, including its physicochemical properties and biological activities. Detailed

experimental protocols for its isolation, structural elucidation, and bioactivity assessment are

also presented. Visualizations of key experimental workflows and structural determination logic

are provided to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties
Angulatin K is characterized by a core β-dihydroagarofuran skeleton, which is extensively

esterified. Its molecular formula is C37H42O14, with a corresponding molecular weight of

710.72 g/mol [1]. The structure of Angulatin K was elucidated through extensive spectroscopic

analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR)

techniques.
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The systematic name for Angulatin K is not readily available in the reviewed literature.

However, its structure is defined by the β-dihydroagarofuran core and the specific arrangement

of its ester functional groups. A 2D representation of the chemical structure is provided below.

Chemical structure of Angulatin K
Figure 1. 2D Chemical Structure of Angulatin K.

Physicochemical Properties:

Quantitative physicochemical data for Angulatin K is not extensively reported in the literature.

The table below summarizes the available information.

Property Value Reference

Molecular Formula C37H42O14 [1]

Molecular Weight 710.72 g/mol [1]

CAS Number 1631992-80-7 [1]

Appearance White powder

Solubility
Soluble in methanol,

chloroform

Stereochemistry
The stereochemistry of Angulatin K is a critical aspect of its chemical identity and biological

activity. The β-dihydroagarofuran core contains multiple chiral centers, leading to a specific

three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters

is determined using a combination of spectroscopic techniques, such as Nuclear Overhauser

Effect (NOE) NMR experiments, and often confirmed by X-ray crystallography of the pure

compound or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or

S) to each chiral center. This involves prioritizing the four substituents attached to the chiral

center based on atomic number and then determining the orientation of the substituents in

space.
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A logical workflow for determining the absolute configuration of a chiral center is illustrated in

the diagram below.

Determination of Absolute Configuration (R/S System)

Identify Chiral Center

Assign Priorities to Substituents (CIP Rules)

Orient Molecule with Lowest Priority Group Away

Determine Direction of Decreasing Priority (1->2->3)

Clockwise -> R Configuration

Clockwise

Counter-clockwise -> S Configuration

Counter-clockwise

Click to download full resolution via product page

Diagram 1: Logical workflow for assigning R/S configuration.

While the complete stereochemical assignment for every chiral center in Angulatin K is not

explicitly detailed in the readily available literature, the SMILES notation provided by some

chemical suppliers implies a specific stereochemistry: CC(OC--INVALID-LINK--=O)

([C@H]3OC(C)=O)--INVALID-LINK--C)(--INVALID-LINK--(C[C@@H]3OC(C)=O)C)--INVALID-

LINK--=O)OC(C5=CC=CC=C5)=O)=O[1]. The "@" and "@@" symbols in the SMILES string

denote the specific stereochemical configuration at the chiral centers. A detailed analysis of 2D
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NMR data, particularly NOESY spectra, would be required to confirm the relative

stereochemistry, and X-ray crystallography would provide the definitive absolute configuration.

Biological Activity
Angulatin K has been reported to exhibit biological activity, though research is still in its early

stages. The primary activities of interest are its insecticidal and potential anticancer properties.

Activity Type Assay Details Result Reference

Insecticidal

Stomach toxicity

against Mythimna

separata (4th instar

larvae)

Moderate activity

Anticancer

In vitro activity against

various solid tumor

cell lines (e.g., renal,

breast, lung)

Reported to have anti-

cancer properties
[2]

Experimental Protocols
Isolation of Angulatin K
Angulatin K is isolated from the root bark of Celastrus angulatus. A general workflow for its

isolation is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12376975?utm_src=pdf-body
https://www.biocat.com/products/angulatin-k-t83110-50mg-tm
https://www.benchchem.com/product/b12376975?utm_src=pdf-body
https://www.benchchem.com/product/b12376975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation of Angulatin K from Celastrus angulatus

Collect and Dry Root Bark

Pulverize Dried Root Bark

Methanol Extraction (Reflux)

Concentrate Methanol Extract

Macroporous Resin Column Chromatography

Fraction Collection and Bioassay

Further Purification (e.g., HPLC)

Pure Angulatin K

Click to download full resolution via product page

Diagram 2: Experimental workflow for the isolation of Angulatin K.
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Detailed Protocol:

Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and pulverized

into a fine powder.

Extraction: The powdered root bark is extracted with methanol under reflux. The solvent is

then removed under reduced pressure to yield a crude extract.

Chromatographic Separation: The crude extract is subjected to column chromatography on a

macroporous resin (e.g., D101). Elution is typically performed with a gradient of methanol in

water.

Fractionation and Purification: Fractions are collected and monitored by thin-layer

chromatography (TLC) and/or high-performance liquid chromatography (HPLC). Fractions

containing Angulatin K are combined and further purified by repeated column

chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure

compound.

Structure Elucidation
The structure of Angulatin K is determined using a combination of spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional

groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the

connectivity of atoms within the molecule. NOESY experiments are particularly important for

determining the relative stereochemistry.

Bioactivity Assays
Insecticidal Activity Assay:
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The insecticidal activity of Angulatin K can be assessed using various methods, including

topical application, injection, or feeding assays. For stomach toxicity, a diet incorporation

method is commonly used.

Test Organism: A suitable insect model, such as the armyworm (Mythimna separata), is

used.

Diet Preparation: Angulatin K is dissolved in a suitable solvent and incorporated into an

artificial diet at various concentrations.

Exposure: Larvae are fed the treated diet for a specified period.

Assessment: Mortality and other sublethal effects (e.g., reduced feeding, growth inhibition)

are recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50)

is then calculated.

Anticancer Activity Assay:

The in vitro anticancer activity of Angulatin K is typically evaluated using cell-based assays.

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549

for lung cancer, MCF-7 for breast cancer) is used.

Cell Culture: The cells are maintained in appropriate culture media and conditions.

Treatment: Cells are treated with various concentrations of Angulatin K for a defined period

(e.g., 24, 48, or 72 hours).

Viability/Cytotoxicity Assay: Cell viability is assessed using assays such as MTT, SRB, or

CellTiter-Glo. These assays measure metabolic activity or cellular protein content, which

correlates with the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the

concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion
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Angulatin K is a structurally complex sesquiterpene polyol ester with demonstrated biological

activities. Its intricate stereochemistry plays a vital role in its function. Further research is

warranted to fully elucidate its stereochemical details, explore its mechanism of action at a

molecular level, and evaluate its potential as a lead compound for the development of new

insecticides or anticancer agents. The experimental protocols and data presented in this guide

provide a foundation for researchers interested in investigating this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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